molecular formula C18H27ClN2 B14921038 1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine

1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B14921038
M. Wt: 306.9 g/mol
InChI Key: HJVAUOJBOPUMDE-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals It is characterized by the presence of a 3-chlorobenzyl group and a 4-methylcyclohexyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorobenzyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(3-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorobenzyl)piperazine: Lacks the 4-methylcyclohexyl group, which may result in different chemical and biological properties.

    4-(4-Methylcyclohexyl)piperazine:

    1-Benzyl-4-(4-methylcyclohexyl)piperazine: Similar structure but without the chlorine atom, which may affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C18H27ClN2

Molecular Weight

306.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27ClN2/c1-15-5-7-18(8-6-15)21-11-9-20(10-12-21)14-16-3-2-4-17(19)13-16/h2-4,13,15,18H,5-12,14H2,1H3

InChI Key

HJVAUOJBOPUMDE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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